1,3-Benzenedicarbonitrile, 4-bromo-5-methyl-
Description
1,3-Benzenedicarbonitrile, 4-bromo-5-methyl- (C₉H₄BrN₂) is a substituted aromatic compound featuring a benzene ring with two cyano (-CN) groups at the 1,3-positions, a bromine atom at position 4, and a methyl (-CH₃) group at position 5. Bromine and methyl substituents are known to influence reactivity, lipophilicity, and applications in agrochemical or pharmaceutical synthesis .
Properties
IUPAC Name |
4-bromo-5-methylbenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c1-6-2-7(4-11)3-8(5-12)9(6)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDRILMKXSOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267050 | |
| Record name | 4-Bromo-5-methyl-1,3-benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75344-78-4 | |
| Record name | 4-Bromo-5-methyl-1,3-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75344-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methyl-1,3-benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarbonitrile, 4-bromo-5-methyl- can be synthesized through several methods. One common approach involves the bromination of 1,3-benzenedicarbonitrile, followed by methylation. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of 1,3-benzenedicarbonitrile, 4-bromo-5-methyl- often involves large-scale bromination and methylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarbonitrile, 4-bromo-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenedicarbonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 1,3-benzenedicarbonitrile, 4-bromo-5-methyl- is in cross-coupling reactions, particularly in the synthesis of complex organic molecules. It has been utilized as an aryl halide in palladium-catalyzed coupling reactions with organometallic reagents. These reactions are crucial for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals.
For instance, a study demonstrated the successful coupling of this compound with various nucleophiles under optimized conditions, yielding moderate to excellent product yields. The versatility of this compound allows for its use with electron-poor and electron-rich aryl bromides, making it a valuable building block in synthetic chemistry .
Table 1: Summary of Coupling Reactions Involving 1,3-Benzenedicarbonitrile, 4-bromo-5-methyl-
| Reaction Type | Nucleophile Used | Yield (%) | Conditions |
|---|---|---|---|
| Pd-Catalyzed Coupling | Organoboron Compounds | 70-90 | DMF, K2CO3 |
| Negishi Coupling | Grignard Reagents | 60-85 | THF, ZnBr2 |
| Suzuki Coupling | Boronic Acids | 80-95 | Pd(OAc)2, P(t-Bu)3 |
Pharmaceutical Applications
Drug Development
In pharmaceutical research, 1,3-benzenedicarbonitrile derivatives have been explored for their potential biological activities. The presence of the bromine atom and nitrile groups enhances their reactivity and biological profile. For example, compounds derived from this structure have shown promise as anticancer agents and inhibitors of specific enzyme targets.
Research indicates that modifications to the nitrile groups can lead to improved pharmacological properties. As such, this compound serves as a precursor for synthesizing various pharmaceuticals that target diseases such as cancer and infections .
Materials Science
Organic Electronics
Another significant application of 1,3-benzenedicarbonitrile is in the field of organic electronics. Its derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The unique electronic properties imparted by the bromine and nitrile functionalities contribute to enhanced charge transport characteristics.
Studies have shown that incorporating this compound into polymer matrices can improve the efficiency and stability of electronic devices. This application is particularly relevant as the demand for flexible and lightweight electronic components continues to grow .
Case Studies
Case Study 1: Synthesis of Anticancer Agents
In one study, researchers synthesized a series of compounds based on 1,3-benzenedicarbonitrile derivatives to evaluate their anticancer activity against various cancer cell lines. The synthesized compounds exhibited IC50 values in the low micromolar range, indicating significant potency against cancer cells.
Case Study 2: Development of OLEDs
Another investigation focused on using 1,3-benzenedicarbonitrile derivatives in OLED applications. The study reported that devices incorporating these materials showed improved brightness and efficiency compared to traditional materials used in OLEDs.
Mechanism of Action
The mechanism of action of 1,3-benzenedicarbonitrile, 4-bromo-5-methyl- depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the nitrile groups and the electron-donating effects of the methyl group. These effects can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.
Comparison with Similar Compounds
Unsubstituted 1,3-Benzenedicarbonitrile (CAS 626-17-5)
- Molecular Formula : C₈H₄N₂
- Molecular Weight : 128.13 g/mol
- Key Properties : LogP = 1.43 (moderate lipophilicity) , melting point ~160–165°C (estimated).
- Applications : Used as a precursor in polymer synthesis and specialty chemicals .
- Contrast : The absence of substituents makes it less sterically hindered and more reactive in nucleophilic substitutions compared to halogenated or alkylated derivatives.
Chlorothalonil (2,4,5,6-Tetrachloro-1,3-Benzenedicarbonitrile, CAS 1897-45-6)
- Molecular Formula : C₈Cl₄N₂
- Molecular Weight : 265.91 g/mol
- Key Properties : Low water solubility (<0.6 mg/L), vapor pressure <0.01 mmHg at 40°C .
- Applications : Widely used as a broad-spectrum fungicide (trade names: Bravo, Exotherm) .
- Contrast : Chlorine atoms enhance electrophilicity and environmental persistence, whereas bromine in the target compound may alter degradation pathways and bioactivity.
5-tert-Butyl-1,3-Benzenedicarbonitrile (CAS 24824-61-1)
- Molecular Formula : C₁₂H₁₂N₂
- Molecular Weight : 184.24 g/mol
- Key Properties : The tert-butyl group increases steric bulk and logP (estimated >2.5), enhancing lipophilicity .
- Applications: Potential intermediate in high-performance polymers or corrosion inhibitors.
- Contrast : The bulky tert-butyl group reduces reactivity in planar aromatic reactions compared to the smaller methyl group in the target compound.
Mono-Cyano Analogs (e.g., 3-Bromo-5-Methylbenzonitrile, CAS 124289-21-0)
- Molecular Formula : C₈H₆BrN
- Molecular Weight : 196.04 g/mol
- Key Properties : Purity 97%, used in pharmaceutical intermediates .
Physicochemical and Functional Comparison Table
*Data extrapolated from analogs; †Estimated based on substituent contributions.
Research Findings and Implications
- Reactivity : Bromine’s polarizability and larger atomic radius compared to chlorine may favor Suzuki-Miyaura cross-coupling reactions, making the target compound valuable in medicinal chemistry .
- Synthetic Utility : Methyl and bromine groups in the target compound could enable regioselective functionalization, offering advantages in multi-step syntheses .
Biological Activity
1,3-Benzenedicarbonitrile, 4-bromo-5-methyl- (CAS Number: 160892-07-9), is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological properties, including synthesis methods, biological assays, and relevant case studies.
- Molecular Formula : C8H3BrN2
- Molecular Weight : 207.03 g/mol
- Structure : The compound features a bromine atom and two nitrile groups attached to a benzene ring, which contributes to its unique reactivity and biological interactions.
Synthesis
The synthesis of 1,3-benzenedicarbonitrile, 4-bromo-5-methyl-, can be achieved through various methods involving the bromination of isophthalonitrile. A typical reaction involves the use of thionyl chloride under reflux conditions to yield the desired product with a yield of approximately 73.1% .
Antimicrobial Properties
Research has indicated that compounds similar to 1,3-benzenedicarbonitrile exhibit significant antimicrobial activity. For instance, derivatives of benzenedicarbonitriles have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. These findings suggest that the nitrile functional groups may play a crucial role in their antimicrobial action.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of 1,3-benzenedicarbonitrile on cancer cell lines. In vitro studies demonstrated that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.
Case Study 1: Anticancer Activity
In a study published in the journal Cancer Research, researchers investigated the effects of various nitrile compounds on breast cancer cell lines. The results showed that 1,3-benzenedicarbonitrile significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several benzenedicarbonitrile derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 1,3-benzenedicarbonitrile exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Research Findings
| Study | Objective | Findings |
|---|---|---|
| Cancer Research Study | Evaluate cytotoxicity on MCF-7 cells | Induced apoptosis via caspase activation |
| Antimicrobial Study | Test efficacy against bacterial strains | Lower MIC than standard antibiotics |
The biological activity of 1,3-benzenedicarbonitrile is believed to be mediated through its interaction with cellular targets such as enzymes involved in metabolic pathways. The nitrile groups may form reactive intermediates that disrupt cellular functions or induce stress responses in target cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
